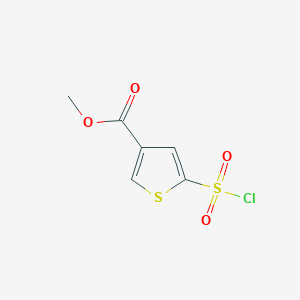![molecular formula C13H19NO B1438805 N-[(4-methylphenyl)methyl]oxan-4-amine CAS No. 1154887-64-5](/img/structure/B1438805.png)
N-[(4-methylphenyl)methyl]oxan-4-amine
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]oxan-4-amine (MPMOA) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for various purposes in laboratory experiments, ranging from synthesis to biochemical and physiological effects. In
Applications De Recherche Scientifique
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) have been highlighted as effective methods for degrading nitrogen-containing compounds, such as amines and azo dyes, which are prevalent in textile, agricultural, and chemical industries. These processes improve the efficacy of treatment schemes by mineralizing resistant compounds. The review by Bhat and Gogate (2021) provides insights into the degradation efficiencies, mechanisms focusing on oxidants' attack on N atoms, and the influence of various process parameters.
Renewable Feedstocks for Nitrogen-Containing Derivatives
Soybean oil has been explored as a renewable feedstock to produce nitrogen-containing materials such as fatty amines, amides, and novel compounds. This approach, reviewed by Biswas et al. (2008), highlights the industrial significance of these derivatives and the potential for creating novel materials through organic and enzymatic reactions.
Catalytic Reduction and Synthesis
The catalytic reduction of aromatic nitro compounds using CO, as reviewed by Tafesh and Weiguny (1996), has seen significant interest due to its application in organic synthesis. This method facilitates the production of aromatic amines, isocyanates, carbamates, and ureas, demonstrating its versatility and efficiency.
Computational Modeling and Simulation
The use of computational methods to study the reactions between carbon dioxide and aqueous organic amines for CO2 capture, as reviewed by Yang et al. (2017), represents another crucial application. This review discusses the accuracy of calculations, the effects of various factors on computational methods, and highlights the importance of simulations in designing efficient carbon capture agents.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIJEIXJHNBMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)





![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)


![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)